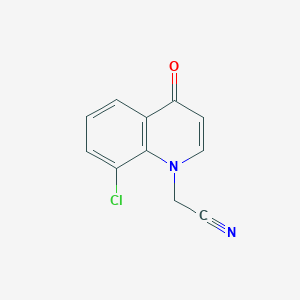

(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

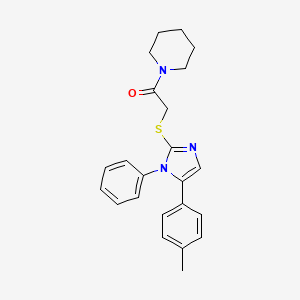

(8-Chloro-4-oxoquinolin-1(4H)-yl)acetonitrile, also known as 8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile, is a synthetic organic compound that has been studied for its potential applications in the field of medicinal chemistry. It belongs to the quinoline family and is a derivative of acetonitrile. The compound has been studied for its ability to interact with certain biological systems and its potential to be used as a drug or therapeutic agent. It has been used in a number of scientific research applications, including medicinal chemistry, drug design, and biochemistry.

Scientific Research Applications

Photophysical Studies

Quinoline-containing calixarenes, such as 8-alkoxy-5-chloroquinoline derivatives, have been investigated for their binding properties and efficiency as fluoroionophores. These compounds exhibit selectivity for sodium and strontium ions among alkali and alkaline earth metal ions. Combined NMR, photophysical, and modeling studies have disclosed the conformational and coordination features of their complexes with monovalent and divalent metal ions. Lanthanide metal ion complexes prepared with these compounds show good luminescence with Nd3+, Yb3+, and Er3+ ions, highlighting their potential in sensing and imaging applications (Casnati et al., 2003).

Antimicrobial and Antifungal Activities

Research on 3-substituted [3,4-dihydroisoquinolin-1(2H)-ylidene]acetonitriles, obtained by replacing chlorine with a cyano group in 1-chloromethyl isoquinolines, has shown weak antimicrobial and antifungal activities. The maximum activity against Staphylococcus aureus, Escherichia coli, and Candida albicans was observed for compounds characterized by the minimum inhibiting concentration of 250 μg/ml, indicating their potential in developing new antimicrobial agents (Сурикова et al., 2014).

Optoelectronic Properties

The exploration of optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives has been conducted using a DFT approach. Studies on compounds such as 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile have revealed insights into their structural, electronic, optical, and charge transport properties. These compounds are shown to be efficient multifunctional materials with potential applications in electronic devices and materials science (Irfan et al., 2020).

properties

IUPAC Name |

2-(8-chloro-4-oxoquinolin-1-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-9-3-1-2-8-10(15)4-6-14(7-5-13)11(8)9/h1-4,6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKGLOWQNIRSDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N(C=CC2=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-3-(methylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2717099.png)

![1-[2-({[(2-ethylphenyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-benzimidazole-5-sulfonamide](/img/structure/B2717100.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2717106.png)

![Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate](/img/structure/B2717107.png)

![N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2717108.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2717112.png)

![N-(4-chlorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2717115.png)